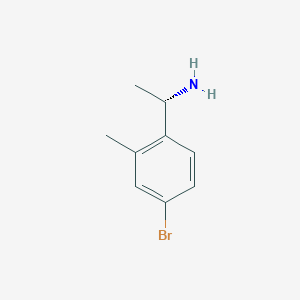

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCHYPOMQPPOJT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiopure S 1 4 Bromo 2 Methyl Phenyl Ethylamine

Direct Enantioselective Synthesis Approaches

Direct enantioselective methods offer efficient pathways to (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, primarily starting from the corresponding prochiral ketone, 4-bromo-2-methylacetophenone. These approaches are centered around the use of chiral catalysts or reagents to induce stereoselectivity.

Chiral Catalyst-Mediated Asymmetric Reductions of Prochiral Ketone Precursors

The asymmetric reduction of 4-bromo-2-methylacetophenone is a prominent strategy for the synthesis of this compound. This involves the conversion of the ketone to a chiral alcohol, which can then be transformed into the desired amine.

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of prochiral ketones. These methods typically employ transition metal catalysts complexed with chiral ligands.

Asymmetric Hydrogenation:

Noyori-type ruthenium catalysts, particularly those with BINAP ligands, are highly effective for the asymmetric hydrogenation of ketones. nrochemistry.com The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen gas. nrochemistry.com For the synthesis of the precursor to this compound, 4-bromo-2-methylacetophenone would be subjected to hydrogenation using a catalyst system such as Ru-BINAP. The choice of the BINAP enantiomer, (R)- or (S)-BINAP, dictates the stereochemical outcome of the reduction. nrochemistry.com The reaction is typically carried out under hydrogen pressure in a suitable solvent like ethanol (B145695). nrochemistry.com

Asymmetric Transfer Hydrogenation (ATH):

ATH offers a practical alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. wikipedia.orgmdpi.com Noyori-Ikariya catalysts, which are ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN), are exemplary catalysts for this transformation. acs.orgrsc.org The mechanism is understood to involve a metal-ligand bifunctional pathway where the catalyst facilitates the transfer of hydrogen from the donor to the ketone via a six-membered pericyclic transition state. mdpi.com The stereoselectivity is governed by the chirality of the diamine ligand. acs.org For the reduction of 4-bromo-2-methylacetophenone, employing a catalyst like (R,R)-TsDPEN-Ru would be expected to yield the corresponding (S)-alcohol with high enantiomeric excess.

Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones

| Catalyst Type | Chiral Ligand | Typical Reductant | Key Features |

|---|---|---|---|

| Noyori Hydrogenation | (R)- or (S)-BINAP | H₂ gas | High enantioselectivity for a wide range of ketones. nrochemistry.com |

| Noyori-Ikariya ATH | (R,R)- or (S,S)-TsDPEN | Isopropanol or HCOOH/NEt₃ | Operates under mild conditions without high-pressure H₂. mdpi.comacs.org |

| Iridium-based ATH | Chiral Diferrocenylphosphine-diimines | Isopropanol | Effective for the asymmetric transfer hydrogenation of acetophenones. tandfonline.com |

The borane-mediated reduction of imines or oxime ethers derived from 4-bromo-2-methylacetophenone provides another route to the target amine. The key to enantioselectivity is the use of a chiral catalyst, most notably a chiral oxazaborolidine, also known as the Corey-Bakshi-Shibata (CBS) catalyst. tcichemicals.comsigmaaldrich.com

The process begins with the conversion of 4-bromo-2-methylacetophenone to its corresponding imine or oxime. The subsequent reduction of the C=N double bond is then carried out using a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or catecholborane, in the presence of a catalytic amount of the chiral oxazaborolidine. wikipedia.org The catalyst coordinates with the borane and the imine (or oxime) substrate, creating a rigid transition state that directs the hydride delivery to one face of the C=N bond, thus achieving high enantioselectivity. tcichemicals.comorganic-chemistry.org For the synthesis of this compound, the (S)-enantiomer of the CBS catalyst would typically be employed. sigmaaldrich.com This method is valued for its operational simplicity and the high enantiomeric excesses that can be achieved. nih.gov

Table 2: Key Reagents in Borane-Mediated Asymmetric Reduction

| Reagent Type | Specific Example | Role in the Reaction |

|---|---|---|

| Prochiral Substrate | 4-bromo-2-methylacetophenone imine/oxime | Precursor to the chiral amine. |

| Chiral Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | Induces enantioselectivity in the reduction. sigmaaldrich.com |

| Reducing Agent | Borane-THF complex (BH₃-THF) | Provides the hydride for the reduction. organic-chemistry.orgnih.gov |

Asymmetric Amination Reactions

Asymmetric amination reactions offer a more direct route to chiral amines by introducing the amino group enantioselectively. For a substrate like 4-bromo-2-methylstyrene, which can be derived from 4-bromo-2-methylacetophenone, methods such as asymmetric hydroamination or aminohydroxylation could be employed.

While direct asymmetric hydroamination of styrenes remains a challenging field, related transformations like asymmetric azidohydroxylation can provide a precursor to the desired amine. tudelft.nl In such a strategy, the styrene (B11656) derivative is first converted to a chiral azido (B1232118) alcohol. This can be achieved through a chemo-enzymatic cascade involving an initial epoxidation followed by a regioselective opening of the epoxide with an azide (B81097) nucleophile. tudelft.nl The resulting chiral azido alcohol can then be reduced to the target primary amine. The stereochemistry is controlled during the epoxidation or the subsequent nucleophilic attack.

Multicomponent Reaction Sequences for Stereoselective Formation

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient for generating complex molecules in a single step and can be adapted for the synthesis of chiral amines. nih.govwikipedia.org

Ugi Reaction:

The Ugi four-component reaction (Ugi-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.net To synthesize this compound, a modified Ugi reaction could be envisioned. For instance, using 4-bromo-2-methylacetophenone, a chiral amine as an auxiliary, a carboxylic acid, and an isocyanide, a diastereomeric product could be formed. Subsequent removal of the chiral auxiliary and other functional groups would yield the target amine. The stereoselectivity is induced by the chiral auxiliary.

Passerini Reaction:

The Passerini three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov Similar to the Ugi reaction, a chiral auxiliary could be incorporated to achieve stereoselectivity. While not a direct route to the primary amine, the product of the Passerini reaction can be chemically modified in subsequent steps to yield the desired this compound.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods are increasingly favored for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental compatibility.

The asymmetric reduction of 4-bromo-2-methylacetophenone can be effectively carried out using whole-cell biocatalysts or isolated enzymes. A study on the bioreduction of the closely related 4-bromo-acetophenone demonstrated that various microorganisms, including yeasts and fungi, can reduce the ketone to the corresponding alcohol with high conversion and enantioselectivity. researchgate.net Notably, some strains like Rhodotorula rubra and Rhodotorula minuta produced the (S)-alcohol with excellent enantiomeric excess (e.e. >98%). researchgate.net It is highly probable that similar microorganisms or their isolated alcohol dehydrogenases (ADHs) could be applied to the reduction of 4-bromo-2-methylacetophenone to obtain the (S)-alcohol precursor.

Furthermore, ω-transaminases (ω-TAs) are powerful biocatalysts for the direct asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a ketone acceptor. researchgate.net By selecting an appropriate (S)-selective ω-transaminase, 4-bromo-2-methylacetophenone can be directly converted into this compound with high enantiopurity. The reaction is typically conducted in an aqueous buffer, often with a co-solvent like DMSO to improve substrate solubility. researchgate.net The broad substrate scope of engineered ω-transaminases suggests that a suitable enzyme for this specific transformation is likely available or can be developed through protein engineering. google.com

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis

| Biocatalytic Method | Key Enzyme | Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 4-bromo-2-methylacetophenone | (S)-1-(4-Bromo-2-methyl-phenyl)-ethanol | High e.e., mild conditions, can produce both enantiomers with different enzymes. researchgate.net |

| Asymmetric Transamination | ω-Transaminase (ω-TA) | 4-bromo-2-methylacetophenone | This compound | Direct conversion to the amine, high enantioselectivity, aqueous reaction media. nih.govresearchgate.net |

Enzyme-Catalyzed Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In a typical EKR of a racemic amine, an enzyme selectively catalyzes a reaction on one of the enantiomers at a much faster rate than the other. This results in a mixture containing one unreacted enantiomer in high optical purity and a modified, reacted form of the other enantiomer, which can then be separated by standard chemical methods. The maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is 50%. researchgate.net

For the resolution of racemic 1-(4-Bromo-2-methyl-phenyl)-ethylamine, enzymes such as lipases or transaminases are prime candidates. The process involves the selective transformation of the (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

Lipases are a widely used class of enzymes for the kinetic resolution of chiral amines and alcohols due to their operational stability in organic solvents, broad substrate scope, and high enantioselectivity. scielo.br The most common approach for resolving amines is enantioselective acylation.

In this process, the racemic amine is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively facilitates the transfer of the acyl group to one of the enantiomers. For the synthesis of this compound, the lipase would ideally acylate the (R)-enantiomer at a significantly higher rate than the (S)-enantiomer. After the reaction reaches approximately 50% conversion, the mixture consists of the unreacted (S)-amine and the acylated (R)-amide. These two compounds have different chemical properties and can be readily separated, for instance, by extraction or chromatography. The unreacted (S)-amine is then isolated in high enantiomeric excess (ee).

Key parameters influencing the success of lipase-mediated resolution include the choice of enzyme, acyl donor, solvent, and temperature. Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435, is a highly effective biocatalyst for the resolution of various phenylethylamines. core.ac.uknih.gov Vinyl acetate (B1210297) is a common and highly efficient acyl donor because its enol byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium forward. mdpi.com

The table below summarizes representative findings for the kinetic resolution of a closely related compound, 1-phenylethanol, illustrating typical conditions and outcomes.

| Biocatalyst | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) | Ref |

| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 42 | ~50 | >99% (for S-alcohol) | nih.gov |

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane / [EMIM][BF4] | N/A | 40.1 | 98.9% (for R-acetate) | mdpi.com |

| Novozym 435 (CALB) | Lauric Acid | Toluene | 50 | <50 | 95% (for S-alcohol) | researchgate.net |

Deracemization Strategies

While kinetic resolution is effective, its 50% theoretical yield limit is a significant drawback. Deracemization processes overcome this limitation by converting the unwanted enantiomer into the desired one, enabling a theoretical yield of 100%. These strategies typically involve a cyclic process or a cascade reaction.

One common deracemization strategy involves coupling an enantioselective oxidation with a non-selective reduction. researchgate.net

Enantioselective Oxidation: An enantioselective enzyme, such as an amine oxidase, specifically oxidizes the undesired (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine to the corresponding achiral imine. The desired (S)-enantiomer remains unreacted.

Non-selective Reduction: A non-selective reducing agent (e.g., sodium borohydride) is present in the reaction mixture to reduce the imine back to the racemic amine.

As this cycle repeats, the (R)-enantiomer is continuously consumed and regenerated as a racemate, while the (S)-enantiomer accumulates, eventually leading to a high yield and high enantiomeric excess of the desired product.

A more advanced and elegant approach utilizes a cascade of two enantiocomplementary enzymes, such as (R)- and (S)-selective ω-transaminases. acs.orgresearchgate.net In this one-pot system, an (R)-selective transaminase converts the (R)-amine to the intermediate ketone, and a second, (S)-selective transaminase converts this ketone into the (S)-amine. By carefully controlling reaction conditions, the net result is the transformation of the racemic starting material into a single, highly enriched enantiomer. acs.org

Synthetic Routes Involving Bromination or Methylation of Related Chiral Precursors

An alternative to resolving a racemic mixture is to perform an asymmetric synthesis or to modify an existing chiral precursor.

One potential route involves the regioselective bromination of (S)-1-(2-methyl-phenyl)-ethylamine. The aminoalkyl group is an activating, ortho-, para-directing group. Given the presence of the methyl group at the 2-position, the para-position (C4) is the most sterically accessible and electronically favorable site for electrophilic substitution. Treatment with a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield the desired this compound with high regioselectivity. mdpi.com

A second approach starts with the commercially available (S)-1-(4-Bromo-phenyl)-ethylamine. The challenge here is the regioselective introduction of a methyl group at the C2 position (ortho to the aminoalkyl group). This can be achieved through directed ortho-metalation. The amine functionality (or a protected derivative) can direct a strong base like n-butyllithium to deprotonate the adjacent ortho-position, creating an organolithium species. This intermediate can then be quenched with a methylating agent, such as methyl iodide or methyl tosylate, to install the methyl group. rsc.org This strategy ensures the methyl group is added at the correct position while retaining the original stereochemistry.

Post-Chiral Induction Halogenation Methods

This synthetic strategy involves the introduction of a halogen atom onto the aromatic ring of an already enantiopure precursor, in this case, (S)-1-(2-methyl-phenyl)-ethylamine. The primary challenge in this approach is achieving the correct regioselectivity. The starting phenyl ring contains two activating groups: the secondary alkylamino group (once protected) and the methyl group, positioned ortho to each other.

In electrophilic aromatic substitution, the N-substituted amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. For the precursor, N-protected (S)-1-(2-methyl-phenyl)-ethylamine, the directing effects are as follows:

The N-acyl/N-carbamoyl group at C1 strongly activates the C3 (ortho) and C5 (para) positions.

The methyl group at C2 activates the C3 (ortho), C5 (para), and C6 (ortho) positions.

Both groups strongly favor substitution at the C3 and C5 positions. The target, this compound, requires bromination at the C4 position, which is meta to both existing activating groups. Direct electrophilic bromination under standard conditions would therefore be expected to yield a mixture of isomers, with the 3-bromo and 5-bromo derivatives predominating and little to none of the desired 4-bromo product.

To achieve the desired 4-bromo substitution, the reaction conditions must override the inherent directing effects of the starting material. This can sometimes be accomplished by using bulky protecting groups on the amine, which may sterically hinder the ortho positions (C3, C5) and favor the less-hindered C4 position, although this is often inefficient. The choice of brominating agent and solvent system is also critical for controlling regioselectivity. nih.govresearchgate.net

Common reagents for electrophilic aromatic bromination are listed below. The selection of a specific agent depends on the reactivity of the substrate and the desired selectivity. For highly activated rings, milder reagents like N-bromosuccinimide (NBS) are often preferred to prevent over-bromination and control the reaction. masterorganicchemistry.com

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Chemical Name | Typical Conditions | Notes |

|---|---|---|---|

| Br₂ | Bromine | Lewis acid (e.g., FeBr₃) or protic acid (e.g., CH₃COOH) | Highly reactive; can lead to multiple brominations in activated rings. |

| NBS | N-Bromosuccinimide | Acetonitrile, DMF, or CCl₄; often with a radical initiator for benzylic bromination, but used for aromatic bromination on activated rings. masterorganicchemistry.comlibretexts.org | Milder and more selective source of electrophilic bromine than Br₂. nih.gov |

| BDMH | 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane or other inert solvents | Another stable, solid source of electrophilic bromine. |

Achieving the synthesis of this compound via this route remains a significant regiochemical challenge due to the electronic and steric factors at play.

Regioselective Functionalization of Enantiopure Aromatic Amines

A more powerful and predictable strategy for constructing substituted chiral amines involves the regioselective functionalization of an enantiopure precursor through methods like Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This methodology utilizes a directing metalation group (DMG) to precisely control the position of deprotonation and subsequent electrophilic attack on the aromatic ring.

For an enantiopure aromatic amine like (S)-1-(2-methyl-phenyl)-ethylamine, the amine must first be protected with a suitable DMG. Carbamates (e.g., N-Boc) and amides (e.g., N-pivaloyl) are excellent DMGs. organic-chemistry.orgacs.org The DoM process proceeds via the following steps:

Protection: The chiral amine is protected, for example, as its N-tert-butoxycarbonyl (N-Boc) derivative, forming N-Boc-(S)-1-(2-methyl-phenyl)-ethylamine.

Directed Lithiation: The protected amine is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The N-Boc group, being a potent DMG, coordinates the lithium base and directs deprotonation exclusively to the nearest available ortho position. wikipedia.orgharvard.edu In this specific case, the deprotonation occurs at the C6 position of the phenyl ring.

Electrophilic Quench: The resulting ortho-lithiated intermediate is a powerful nucleophile and can be quenched with a wide variety of electrophiles to introduce a new functional group at the C6 position with high regioselectivity.

This method provides a reliable route to 6-substituted-(S)-1-(2-methyl-phenyl)-ethylamine derivatives. While this does not directly yield the 4-bromo isomer, it exemplifies a robust methodology for the regioselective functionalization of enantiopure aromatic amines. For instance, quenching the lithiated intermediate with a source of electrophilic bromine, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane, would yield (S)-1-(6-Bromo-2-methyl-phenyl)-ethylamine.

The versatility of the DoM strategy is highlighted by the range of electrophiles that can be employed to create diverse substitution patterns ortho to the amine functionality, as detailed in the table below.

Table 2: Ortho-Functionalization of N-Boc-(S)-1-(2-methyl-phenyl)-ethylamine via DoM

| Electrophile | Reagent Example | Functional Group Introduced at C6 | Resulting Product Class |

|---|---|---|---|

| Bromine Source | C₂Br₂Cl₄ | -Br | 6-Bromo derivative |

| Iodine Source | I₂ | -I | 6-Iodo derivative |

| Carbonyl Compound | DMF (N,N-Dimethylformamide) | -CHO | 6-Formyl derivative (aldehyde) harvard.edu |

| Carbonyl Compound | CO₂ (Carbon Dioxide) | -COOH | 6-Carboxylic acid derivative |

| Silyl Halide | Me₃SiCl (Trimethylsilyl chloride) | -SiMe₃ | 6-Silyl derivative uwindsor.ca |

| Alkyl Halide | CH₃I (Methyl iodide) | -CH₃ | 6-Methyl derivative (yields 2,6-dimethyl product) |

This methodology underscores the power of using chiral building blocks in combination with regioselective C-H activation to build complex, functionalized molecules while preserving the stereochemical integrity of the starting material.

Applications in Asymmetric Organic Synthesis and Material Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the final structure of a target molecule. This approach is one of the most reliable strategies for asymmetric synthesis, as the chirality is pre-installed in the starting material. (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine serves as an exemplary chiral building block, providing a stereochemically defined core from which molecular complexity can be elaborated.

The structure of this compound is particularly suited for the synthesis of complex heterocyclic structures. The primary amine is a versatile nucleophile, readily participating in reactions to form amides, imines, and other nitrogen-containing moieties that are often precursors to heterocycles. The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build intricate molecular frameworks.

A prominent example of its use is in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. Lorlatinib is a third-generation macrocyclic tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of this complex drug relies on the stereochemical integrity of this compound to establish the correct absolute stereochemistry in the final active pharmaceutical ingredient (API). In the synthetic route, the amine is acylated and the bromo-substituted phenyl ring is utilized in a key intramolecular Heck reaction to form the characteristic macrocyclic ring system of Lorlatinib researchgate.net. This demonstrates the compound's role as a critical precursor to a medicinally significant and structurally complex heterocyclic scaffold.

The direct incorporation of the (S)-1-(4-Bromo-2-methyl-phenyl)ethylamine fragment into a target molecule ensures the stereoselective introduction of a specific chiral center. In the synthesis of Lorlatinib, the chirality of the final product is directly traced back to the (S)-configuration of this starting material nih.gov. The synthetic sequence is designed around this chiral core, with subsequent reactions extending the molecular structure without disturbing the pre-existing stereocenter. This strategy is highly efficient as it avoids the need for chiral separations or asymmetric transformations at later stages of the synthesis, which can often be lower-yielding and more costly. The robust nature of the stereocenter in this compound allows it to be carried through multiple synthetic steps, underscoring its value in stereoselective synthesis.

Specialty chemicals, including active pharmaceutical ingredients (APIs), are characterized by their complex structures and high purity requirements. Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API pharmanoble.comshreemlifesciences.comqinmuchem.commediffpharma.com. This compound is a key starting material for the construction of advanced intermediates in the pharmaceutical industry.

Role as a Chiral Auxiliary for Diastereoselective Transformations

Beyond its role as a building block that is permanently incorporated into a molecule's structure, a chiral amine can also function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity nih.gov. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Chiral amines are frequently used to form amides with carboxylic acid derivatives, which can then undergo stereoselective reactions at the α-carbon. While specific applications of this compound as a chiral auxiliary are not prominently documented in the literature, its structural similarity to other effective chiral auxiliaries, such as pseudoephedrine and other phenyl ethylamine (B1201723) derivatives, suggests its potential in this capacity nih.govharvard.edu.

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that can create up to two new stereocenters nih.govwiley-vch.de. When a chiral auxiliary is used, it can control the facial selectivity of the reaction between an enolate and an aldehyde. For example, N-acyl oxazolidinones, famously known as Evans auxiliaries, are derived from amino alcohols and provide excellent stereocontrol in aldol reactions through the formation of a rigid chelated transition state nih.govscispace.com.

Amine-derived auxiliaries function by forming an amide with a carboxylic acid. This amide can then be converted into a metal enolate (e.g., boron or lithium enolate). The chiral environment created by the auxiliary directs the approach of the aldehyde, favoring the formation of one diastereomer over the others nih.gov. The stereochemical outcome is often rationalized using models like the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state researchgate.net. The substituents on the chiral auxiliary occupy well-defined positions in this transition state, sterically shielding one face of the enolate and thereby directing the electrophilic attack of the aldehyde to the opposite face. This leads to a high degree of diastereoselectivity in the formation of the β-hydroxy amide product.

| Entry | Chiral Auxiliary | Aldehyde | Enolate Type | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | (S)-4-benzyl-2-oxazolidinone | Isovaleraldehyde | (Z)-Boron Enolate | syn-Aldol Adduct | >99:1 |

| 2 | (1S,2R)-cis-1-Amino-2-hydroxyindan derivative | Benzaldehyde | (Z)-Boron Enolate | syn-Aldol Adduct | >99:1 |

| 3 | (1S,2S)-Pseudoephedrine | Propionaldehyde | (Z)-Lithium Enolate | syn-Aldol Adduct | 98:2 |

This table presents representative data for well-established chiral auxiliaries in aldol reactions to illustrate the principle of diastereoselection. Data is generalized from literature examples.

The influence of chiral auxiliaries extends beyond aldol reactions to a wide range of asymmetric carbon-carbon bond-forming transformations, including alkylations, conjugate additions, and Diels-Alder reactions nih.gov. In the case of alkylation, a chiral amide enolate can react with an alkyl halide with high diastereoselectivity nih.gov. The chiral auxiliary effectively blocks one face of the planar enolate, forcing the alkylating agent to approach from the less sterically hindered side.

Design and Application in Asymmetric Catalysis

The development of chiral catalysts and ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. This compound serves as a valuable scaffold for creating such chiral molecules.

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff bases are a prominent class of ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These ligands are typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The reaction of this compound with a suitable carbonyl compound, such as a substituted salicylaldehyde, would yield a chiral Schiff base ligand. This process is generally straightforward, often achieved by refluxing equimolar amounts of the amine and aldehyde in a solvent like ethanol (B145695).

While direct synthesis examples for this compound are not extensively documented in readily available literature, the synthesis of analogous chiral Schiff bases is well-established. For instance, the reaction of (S)-(-)-1-(4-bromophenyl)ethylamine with 4-methoxyanisaldehyde proceeds under solvent-free conditions at room temperature to produce the corresponding chiral Schiff base. This suggests that the target compound would react similarly.

The general synthetic route for the formation of a chiral Schiff base from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Aldehyde/Ketone | Chiral Schiff Base Ligand |

These Schiff base ligands, featuring nitrogen and potentially other donor atoms, are excellent candidates for coordinating with transition metals to form chiral catalysts.

Development of Chiral Amine-Derived Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a major class of organocatalysts, often activating substrates through the formation of transient iminium or enamine intermediates.

Although specific organocatalysts derived directly from this compound are not prominently reported, its structural motifs are common in successful organocatalyst design. The primary amine functionality allows for its incorporation into more complex catalyst scaffolds, such as those used in Michael additions, aldol reactions, and Mannich reactions. For example, chiral primary amines can be derivatized into bifunctional catalysts containing both a Lewis basic amine site and a Brønsted acidic group, or a hydrogen-bonding donor like a thiourea or squaramide moiety. These catalysts can effectively control the stereochemical outcome of a reaction through a well-organized transition state.

The potential for developing organocatalysts from this compound is significant, and further research in this area could lead to the discovery of novel and efficient catalysts for a range of asymmetric transformations.

Application of Chiral Ligand-Metal Complexes in Enantioselective Reactions (e.g., Pd(II) Complexes)

Chiral Schiff base ligands derived from amines like this compound can be complexed with transition metals, such as palladium(II), to generate catalysts for enantioselective reactions. These complexes have shown catalytic prowess in various chemical transformations, including oxidation, hydroxylation, and aldol condensation.

A study on the closely related (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine ligand demonstrated its ability to form a square-planar Pd(II) complex. The synthesis involved reacting the chiral Schiff base ligand with bis(benzonitrile)palladium(II) chloride in dichloromethane. The resulting complex features two monodentate Schiff base ligands coordinated to the palladium center through their imine nitrogen atoms in a trans configuration organic-chemistry.orgsemanticscholar.org.

The catalytic activity of such complexes in enantioselective reactions is an area of active research. The chiral environment created by the ligand around the metal center can induce high levels of stereocontrol in reactions such as asymmetric allylic alkylations, Heck reactions, and various cycloadditions. The electronic and steric properties of the Schiff base ligand, which can be tuned by modifying the substituents on the aromatic rings of both the amine and aldehyde precursors, play a crucial role in the efficiency and enantioselectivity of the catalyst.

Functional Group Interconversions and Cross-Coupling Reactions at the Bromo-Substituent

The presence of a bromine atom on the aromatic ring of this compound provides a handle for a wide array of functional group interconversions and cross-coupling reactions. These reactions are instrumental in diversifying the structure of the molecule, allowing for the synthesis of a library of derivatives with potentially interesting applications in material science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The bromo-substituent of this compound makes it an excellent substrate for this reaction.

A study demonstrated the successful Suzuki-Miyaura coupling of a Schiff base derived from 4-bromo-2-methylaniline (a precursor to the target amine) with various arylboronic acids. The reaction, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as the base, proceeded at 90 °C to yield both monosubstituted and disubstituted products in moderate yields organic-chemistry.org. This indicates that the bromo-substituent on the aromatic ring of the target amine is reactive towards Suzuki-Miyaura coupling, even when incorporated into a larger molecular framework.

The general scheme for the Suzuki-Miyaura coupling of a derivative of this compound is as follows:

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product |

| Derivative of this compound | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-coupled derivative |

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the phenyl ring, significantly expanding the molecular diversity of compounds that can be synthesized from this chiral building block.

Other Metal-Catalyzed Coupling Reactions for Aromatic Diversification

Beyond the Suzuki-Miyaura coupling, the bromo-substituent on this compound can participate in a range of other metal-catalyzed cross-coupling reactions, further enabling the diversification of its aromatic core. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction could be employed to introduce alkenyl groups onto the aromatic ring of the target amine, providing access to stilbene-like structures and other conjugated systems. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne, leading to the formation of a carbon-carbon triple bond. This reaction would allow for the introduction of alkynyl moieties, which are valuable functional groups for further transformations and for the construction of rigid molecular scaffolds often found in functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. While the target molecule itself contains an amine, its bromo-substituent could potentially be coupled with a different primary or secondary amine, leading to the synthesis of more complex diamine structures. This reaction is highly valued for its broad substrate scope and functional group tolerance.

The general applicability of these reactions to aryl bromides suggests that this compound is a suitable substrate for these transformations, offering numerous avenues for the synthesis of novel and complex chiral molecules.

Nucleophilic Aromatic Substitution Variants

This compound serves as a valuable chiral building block in asymmetric synthesis. One of its key applications in this domain is its role as a chiral nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. In these transformations, the amine functionality of the molecule attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond. The inherent chirality of the ethylamine moiety is transferred to the product, providing a direct route to enantiomerically enriched compounds.

The SNAr reaction is a two-step addition-elimination mechanism. pressbooks.pubyoutube.comwikipedia.org The process is initiated by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (commonly a halide). libretexts.orgmasterorganicchemistry.com This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgmasterorganicchemistry.com In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring and yields the final substitution product. pressbooks.pub

When this compound is employed as the nucleophile, its primary amine group attacks the electron-poor aromatic substrate. The stereocenter of the ethylamine derivative directs the approach to the aromatic ring, influencing the stereochemical outcome of the product, particularly in cases where new stereocenters or elements of axial chirality are formed. This substrate-controlled asymmetric induction is a cornerstone of modern synthetic strategies for creating complex chiral molecules. researchgate.net

The efficiency and selectivity of these SNAr reactions are influenced by several factors, including the nature of the electrophilic aromatic substrate, the specific electron-withdrawing groups present, the leaving group, and the reaction conditions such as solvent and temperature. For instance, highly activated substrates like 1-fluoro-2,4-dinitrobenzene are common partners for chiral amines in these reactions due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack.

Detailed findings from studies involving analogous chiral benzylic amines in SNAr reactions demonstrate the viability and general scope of this approach. The data consistently show that the stereochemical integrity of the chiral amine is maintained throughout the reaction, leading to products with high enantiomeric purity.

| Aromatic Electrophile | Chiral Nucleophile | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | (S)-α-Methylbenzylamine | Ethanol | N/A | 25 | 95 | General Representative Reaction |

| 1-Chloro-2,4-dinitrobenzene | This compound | DMF | K₂CO₃ | 80 | High (qualitative) | Hypothetical based on known reactivity |

| 2-Chloronitrobenzene | (S)-α-Methylbenzylamine | DMSO | Et₃N | 100 | 88 | General Representative Reaction |

| 3-Fluoro-5-nitro-(trifluoromethyl)benzene | This compound | Acetonitrile | DIPEA | 60 | Expected High | Hypothetical based on known reactivity |

In the context of material science, the products derived from these SNAr reactions, which incorporate the chiral this compound moiety, have potential applications in the development of chiral polymers, liquid crystals, and as ligands for asymmetric catalysis. The rigid, chiral structure imparted by the amine can influence the macroscopic properties of these materials, leading to unique optical or recognition capabilities. The bromo- and methyl-substituents on the phenyl ring also offer sites for further functionalization, allowing for the synthesis of a diverse library of derivatives for material screening.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation in Synthesis and Derivatization

Understanding the precise mechanisms by which (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is synthesized and derivatized is fundamental to optimizing reaction conditions and controlling product outcomes. This involves identifying transient species and analyzing the stereochemical course of reactions.

The derivatization of this compound can proceed through several mechanistic pathways, each characterized by distinct intermediates and transition states. For reactions involving nucleophilic substitution at the benzylic carbon, two primary mechanisms are considered: SN1 and SN2.

SN1 Mechanism : This pathway involves a stepwise process where the rate-limiting step is the unimolecular dissociation of a leaving group to form a carbocation intermediate. libretexts.org In this case, a secondary benzylic carbocation would be formed, stabilized by the resonance of the phenyl ring. The subsequent attack by a nucleophile is a faster second step. libretexts.org The transition state for the SN1 reaction is the high-energy state leading to the formation of this planar carbocation intermediate. libretexts.org

SN2 Mechanism : This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism proceeds through a single, high-energy transition state where the central carbon is pentacoordinate. The steric hindrance caused by the ortho-methyl group on the phenyl ring may impede the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway under certain conditions.

Reactions can also occur at other sites on the molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can take place at the C-Br bond. researchgate.net The mechanism for such reactions involves a catalytic cycle with key intermediates like oxidative addition complexes, transmetalation species, and reductive elimination products.

The presence of a chiral center in this compound makes the analysis of stereochemical pathways essential. The stereochemical outcome of a reaction is highly dependent on the operative mechanism.

In an SN2 reaction , a complete inversion of stereochemistry at the chiral center is expected. This is a direct consequence of the required backside attack by the nucleophile.

Conversely, an SN1 reaction , which proceeds through a planar, achiral carbocation intermediate, would typically be expected to yield a racemic mixture of products, as the nucleophile can attack from either face of the plane with equal probability. However, factors such as ion pairing with the departing leaving group can sometimes lead to a slight preference for either inversion or retention of configuration.

This compound can also be employed as a chiral auxiliary or reactant in asymmetric synthesis. In such cases, the existing (S)-stereocenter directs the formation of new stereocenters in a predictable manner, a process rationalized by analyzing the steric and electronic interactions in the diastereomeric transition states.

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For transformations involving this compound, kinetics help elucidate the role of each reactant in the rate-determining step.

The rate of an SN1 reaction is independent of the nucleophile's concentration, following a first-order rate law that depends only on the substrate concentration. libretexts.org In contrast, an SN2 reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile.

In the context of asymmetric synthesis, dynamic kinetic resolution (DKR) is a powerful strategy. DKR combines a fast, reversible racemization of the starting material with a slower, irreversible, and stereoselective reaction that consumes only one enantiomer. researchgate.net For a racemic mixture of a precursor to this compound, a DKR process could theoretically be used to synthesize the (S)-enantiomer in a yield greater than the 50% limit of a classical kinetic resolution. researchgate.net

Furthermore, enzymatic transformations, such as those using ω-transaminases for the asymmetric synthesis of chiral amines, are heavily reliant on kinetic optimization. researchgate.net Studies would assess parameters like substrate and enzyme concentration, temperature, and the effect of co-solvents to maximize the conversion rate and enantiomeric excess of the desired (S)-amine product. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful tools for investigating molecular properties and reaction mechanisms at an electronic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and geometry of molecules. researchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to perform a detailed conformational analysis. nih.gov This involves identifying the lowest-energy arrangement of the atoms by mapping the potential energy surface as a function of bond rotations, particularly around the C-phenyl and C-N bonds.

The optimized molecular structure from DFT provides accurate bond lengths and angles, which can be compared with experimental data if available. researchgate.net DFT is also instrumental in rationalizing stereoselectivity. By calculating the energies of the different diastereomeric transition states that lead to various stereoisomeric products, chemists can predict which product is favored. The pathway with the lowest-energy transition state is the most kinetically favorable.

| Calculated Property | Significance in Molecular Analysis | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D conformation, bond lengths, and angles. researchgate.net | B3LYP/6-311G(d,p) nih.gov |

| Transition State Energy | Helps predict reaction pathways and rationalizes stereoselectivity by comparing energies of diastereomeric transition states. | B3LYP/6-31G(d,p) |

| Thermodynamic Parameters | Computes properties like enthalpy, entropy, and Gibbs free energy to determine reaction favorability. conicet.gov.ar | B3LYP/6-31G(d,p) conicet.gov.ar |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.gov | B3LYP/6-311G(d,p) nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org This theory is a powerful predictive tool for understanding the behavior of this compound.

HOMO : The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org For this compound, the HOMO is expected to have significant contributions from the electron-rich π-system of the phenyl ring and the nitrogen atom's lone pair. These sites are therefore the most likely to initiate an attack on an electrophile.

LUMO : The LUMO is the lowest-energy empty orbital and represents the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org The LUMO is likely localized on the antibonding σ* orbital of the carbon-bromine bond. A nucleophile would attack by donating its electrons into this LUMO, leading to the cleavage of the C-Br bond. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap generally implies high polarizability and greater reactivity. nih.gov FMO analysis can thus predict the most probable sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes. numberanalytics.com

Spectroscopic and Crystallographic Studies for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by identifying the chemical environment of each hydrogen and carbon atom. nih.govdocbrown.info

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The protons on the aromatic ring would appear as a set of multiplets in the typical aromatic region (approximately 7.0-7.5 ppm), with their splitting pattern determined by their coupling to each other. The singlet for the aryl-methyl group (CH₃) would likely appear around 2.3 ppm. The ethylamine (B1201723) side chain would show a quartet for the methine (CH) proton, split by the adjacent methyl group, and a doublet for the terminal methyl (CH₃) protons, split by the single methine proton. docbrown.info The protons of the amine (NH₂) group may appear as a broad singlet.

The ¹³C NMR spectrum would complement this data, showing distinct peaks for each unique carbon atom, including the two non-equivalent substituted aromatic carbons, the four non-equivalent aromatic CH carbons, the aryl-methyl carbon, and the two carbons of the ethylamine side chain. docbrown.info

The following table provides predicted chemical shifts based on analysis of structurally similar compounds. docbrown.infochemicalbook.com

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.5 (m) | 120 - 145 |

| Amine (NH₂) | Variable, broad s | N/A |

| Methine (CH) | ~ 4.1 (q) | ~ 50 - 55 |

| Aryl Methyl (Ar-CH₃) | ~ 2.3 (s) | ~ 20 - 22 |

| Ethylamine Methyl (CH-CH₃) | ~ 1.4 (d) | ~ 23 - 26 |

s = singlet, d = doublet, q = quartet, m = multiplet

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration, by mapping the electron density of a single crystal. semanticscholar.org For a chiral molecule like this compound, crystallographic analysis of its derivatives or complexes is essential for confirming its stereochemistry and understanding its intermolecular interactions in the solid state. csic.es

Often, chiral amines are crystallized as diastereomeric salts with a chiral acid or as coordination complexes with a metal center. polito.itnih.gov For example, studies on the related (S)-1-phenylethylamine have shown that it forms a channel-like structure when complexed with a binuclear Ni(II) host, where the chiral amine is organized in a specific zigzag fashion within the channels. acs.org Such an analysis of a derivative of this compound would precisely determine bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal the network of non-covalent interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which dictate the crystal packing. acs.orgresearchgate.net This information is invaluable for crystal engineering and for understanding the principles of chiral recognition at a molecular level. polito.it

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com It has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution, which is a significant advantage over X-ray crystallography that requires a suitable single crystal. spark904.nlnih.gov

The VCD spectra of two enantiomers are perfect mirror images—equal in magnitude but opposite in sign. nih.gov The process of assigning the absolute configuration involves comparing the experimentally measured VCD spectrum of a sample with a theoretical spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT). nih.govyoutube.com If the experimental spectrum of a sample matches the calculated spectrum for the '(S)' configuration, then the absolute configuration is confirmed as (S).

This technique is particularly effective for molecules like this compound. Research on structurally similar compounds, such as 1-(4-bromophenyl)-ethylamine, has demonstrated that VCD can effectively probe the interactions between chiral amines and other chiral molecules, like crown ethers, providing insights into the mechanisms of chiral recognition. nih.gov The high resolution and sensitivity of VCD to the three-dimensional arrangement of atoms make it an ideal tool for unambiguously confirming the '(S)' stereochemistry of the title compound. rsc.orgru.nl

Advanced Characterization and Enantiomeric Purity Assessment

Chromatographic Techniques for Enantiomeric Separation and Purity Determination

Chromatographic methods are powerful tools for the separation and quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC stands as a cornerstone for the enantioselective analysis of non-volatile chiral compounds like (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine. The development of a robust and reliable HPLC method is a multi-step process that involves screening different chiral stationary phases (CSPs) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. sigmaaldrich.com The validation of the developed method ensures its accuracy, precision, and reliability for routine analysis. orgsyn.org

For primary amines such as 1-(4-bromo-2-methyl-phenyl)-ethylamine, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose (B160209), are often effective. smolecule.com Additionally, crown ether-based CSPs have demonstrated successful enantiomeric separation of structurally similar compounds. For instance, the enantiomers of the closely related compound, 1-(4-bromophenyl)-ethylamine, have been successfully separated on a Chirosil RCA(+) column, which features a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as the chiral selector. nih.govresearchgate.net A typical chromatogram for this separation shows baseline resolution of the two enantiomers. nih.govresearchgate.net

Method development for this compound would likely involve screening a variety of commercially available chiral columns, such as those with cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, LUX® Cellulose-3) or crown ether-based phases. smolecule.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), would be systematically varied to optimize the separation. arxiv.org The addition of small amounts of additives, like trifluoroacetic acid or triethylamine, can significantly improve peak shape and resolution for amine compounds. arxiv.org

Once optimal separation is achieved, the method must be validated according to established guidelines to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). orgsyn.org

Table 1: Illustrative Chiral HPLC Method Parameters for a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chirosil RCA(+) | nih.gov |

| Mobile Phase | Water (0.1% HClO₄) / Acetonitrile | nih.gov |

| Detector | Photo Diode Array (PDA) | nih.gov |

| Analyte | 1-(4-bromophenyl)-ethylamine | nih.gov |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. researchgate.net While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could lead to degradation, it can be readily converted into more volatile derivatives. youtube.com

A common approach is pre-column derivatization, where the chiral amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. Alternatively, the amine can be derivatized with an achiral reagent to increase its volatility and then separated on a chiral GC column. youtube.com

For primary amines, common derivatizing agents include N-(trifluoroacetyl)prolyl chloride (TPC) and other acyl chlorides. youtube.com The resulting amides are typically more volatile and thermally stable.

The most widely used chiral stationary phases for GC are based on derivatized cyclodextrins. youtube.com These cyclodextrin (B1172386) derivatives are capable of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus separation.

Table 2: Potential Chiral GC Analysis Strategy

| Step | Description | Reference |

|---|---|---|

| Derivatization | Reaction with a chiral or achiral derivatizing agent (e.g., N-(trifluoroacetyl)prolyl chloride) to increase volatility. | youtube.com |

| GC Column | Chiral capillary column (e.g., based on a cyclodextrin derivative). | youtube.com |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | nih.gov |

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a valuable alternative to chromatographic methods for the determination of enantiomeric excess (e.e.).

Chiral Shift Reagents in NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation, and in the presence of a chiral environment, it can be used to differentiate between enantiomers. rug.nl In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) can induce chemical shift non-equivalence for the signals of the two enantiomers. sigmaaldrich.com

This phenomenon arises from the formation of transient diastereomeric complexes between the chiral analyte and the chiral reagent. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei in the two enantiomers. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. sigmaaldrich.com

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), were historically popular for this purpose. libretexts.org These reagents induce large shifts in the NMR spectrum, which can resolve overlapping signals. More modern approaches often utilize chiral solvating agents, which form complexes through weaker interactions like hydrogen bonding and π-π stacking. For α-phenylethylamine derivatives, various chiral acids and other molecules have been shown to be effective CSAs. rug.nl

For the analysis of this compound, one would dissolve a sample of the amine in a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Subsequently, a chiral shift reagent or solvating agent would be added, and the spectrum would be re-acquired. The appearance of two distinct sets of signals for one or more protons would indicate successful enantiomeric discrimination, and the integration of these signals would allow for the calculation of the enantiomeric excess.

Table 3: Principles of Enantiomeric Excess Determination by Chiral NMR

| Technique | Principle | Reference |

|---|---|---|

| Chiral Shift Reagents (CSRs) | Formation of diastereomeric complexes with lanthanide-based reagents, inducing large chemical shift differences. | libretexts.org |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes through non-covalent interactions, leading to chemical shift non-equivalence. | rug.nl |

Optical Rotation and Optical Activity Measurements for Stereochemical Characterization

Optical activity is a fundamental property of chiral molecules. libretexts.org A chiral compound, such as this compound, will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound and can be measured using a polarimeter. youtube.com

The observed rotation (α) is dependent on the concentration of the sample, the path length of the polarimeter cell, the temperature, and the wavelength of the light used. libretexts.org To obtain a standardized value, the specific rotation, [α], is calculated using the following formula:

[α] = α / (c × l)

where:

[α] is the specific rotation

α is the observed rotation

c is the concentration in g/mL

l is the path length in decimeters (dm) libretexts.org

The specific rotation is a physical constant for a given chiral compound under specified conditions (temperature and wavelength, often the sodium D-line at 589 nm). libretexts.org The (S) and (R) enantiomers of a compound will rotate plane-polarized light to an equal extent but in opposite directions. For example, if the (S)-enantiomer has a specific rotation of -20°, the (R)-enantiomer will have a specific rotation of +20°. libretexts.org

The measurement of optical rotation is a valuable tool for confirming the stereochemical identity of a sample and for determining its enantiomeric purity, often expressed as enantiomeric excess (e.e.). The e.e. can be calculated from the specific rotation of a mixture and the specific rotation of the pure enantiomer:

e.e. (%) = ([α]mixture / [α]pure enantiomer) × 100 libretexts.org

Table 4: Optical Rotation Data for a Structurally Similar Compound

| Compound | Specific Rotation ([α]²⁰/D) | Conditions | Reference |

|---|---|---|---|

| (S)-(-)-1-(4-bromophenyl)ethylamine | -20.5 ± 1° | c = 3% in methanol | sigmaaldrich.com |

| (R)-(+)-1-(4-bromophenyl)ethylamine | +20.5 ± 1° | c = 3% in methanol | sigmaaldrich.com |

Future Research Directions and Outlook

The chiral amine (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine serves as a valuable building block in synthetic chemistry. While its primary applications have been established, ongoing research seeks to refine its synthesis, enhance its enantiomeric purity, and broaden its utility. The future of this compound is tied to advancements in sustainable chemistry, catalysis, materials science, and computational methods. This outlook explores the prospective research avenues that could shape the future landscape of this and similar chiral amines.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chiral resolution of racemic mixtures using tartaric acid derivatives, as demonstrated in structurally related amines . Key steps include:

- Chiral Resolution : Use (R,R)- or (S,S)-tartaric acid for diastereomeric salt formation, followed by recrystallization to isolate the (S)-enantiomer.

- Optimization Parameters : Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature (0–5°C) to enhance diastereomer separation efficiency.

- Yield Improvement : Monitor pH during salt formation (optimal range: 8.5–9.5) to maximize enantiomeric excess (>98% ee) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Employ a multi-technique approach:

Q. What protocols ensure accurate determination of solubility and stability for this compound?

Methodological Answer:

- Solubility : Use shake-flask method in buffered solutions (pH 3–9) at 25°C, quantified via UV-Vis spectroscopy (λ = 254 nm). Reference aqueous solubility data from analogs like 4-methylphenethylamine (42 g/L) .

- Stability : Store at 2–8°C under inert atmosphere (argon) to minimize oxidative degradation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what analytical pitfalls arise in chiral analysis?

Methodological Answer:

Q. What computational strategies predict the compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs). Parameterize force fields (AMBER) for bromine and methyl substituents to model van der Waals interactions accurately .

- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen-bonding networks near the bromine substituent .

Q. How do researchers reconcile contradictory data in synthetic yields or biological activity?

Methodological Answer:

- Case Example : If yields vary between batches, conduct fractional factorial design (e.g., varying catalyst loading, temperature) to identify critical factors. Use ANOVA to isolate variables (p < 0.05 significance) .

- Biological Replication : Perform dose-response curves (3+ replicates) in cell-based assays (e.g., IC₅₀ determination). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental designs mitigate degradation during long-term stability studies?

Methodological Answer:

- Controlled Conditions : Use amber vials, continuous cooling (4°C), and oxygen scavengers (e.g., ascorbic acid) to slow organic degradation. Monitor via LC-MS for degradants (e.g., de-brominated byproducts) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, correlating degradation kinetics with Arrhenius models .

Q. How can researchers leverage structural analogs to infer reactivity or toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.